Cas no 2170502-04-0 (8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine)

8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine is a heterocyclic compound featuring a triazolopyridine core substituted with a bromo group at the 8-position and an amine functionality at the 5-position, further modified with a 2-fluoro-6-methoxybenzyl group. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The bromo substituent offers a reactive handle for further derivatization, while the fluorine and methoxy groups enhance electronic and steric properties, influencing binding affinity and selectivity. Its well-defined synthetic route and high purity make it suitable for research applications in drug discovery and development.
8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine structure
2170502-04-0 structure
Product name:8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
CAS No:2170502-04-0
MF:C14H12BrFN4O
MW:351.173685073853
MDL:MFCD32067754
CID:4711241

8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
    • BrC=1C=2N(C(=CC=1)NCC1=C(C=CC=C1OC)F)C=NN=2
    • 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
    • MDL: MFCD32067754
    • Inchi: 1S/C14H12BrFN4O/c1-21-12-4-2-3-11(16)9(12)7-17-13-6-5-10(15)14-19-18-8-20(13)14/h2-6,8,17H,7H2,1H3
    • InChI Key: VZTGJFRSNMCVTR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(NCC2C(=CC=CC=2OC)F)N2C=NN=C21

Computed Properties

  • Exact Mass: 350.01785 g/mol
  • Monoisotopic Mass: 350.01785 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 351.17
  • XLogP3: 3.7
  • Topological Polar Surface Area: 51.4

8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1002068-5g
8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
2170502-04-0 95%
5g
$3300 2025-02-28
eNovation Chemicals LLC
Y1002068-5g
8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
2170502-04-0 95%
5g
$3300 2025-03-01
eNovation Chemicals LLC
Y1002068-5g
8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
2170502-04-0 95%
5g
$3000 2024-07-24

Additional information on 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine

Comprehensive Overview of 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine (CAS No. 2170502-04-0)

The compound 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine (CAS No. 2170502-04-0) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a triazolo[4,3-a]pyridine core and a 2-fluoro-6-methoxybenzyl substituent, make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given the growing demand for targeted therapies in oncology and neurology.

In recent years, the scientific community has shown increased interest in triazolo[4,3-a]pyridine derivatives due to their diverse biological activities. The incorporation of a bromine atom at the 8-position and a fluoro-methoxybenzyl group in this compound enhances its lipophilicity and metabolic stability, critical factors in drug design. These modifications address common challenges in medicinal chemistry, such as improving oral bioavailability and blood-brain barrier penetration—topics frequently searched in academic databases and AI-powered research tools.

The synthetic route to 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine typically involves multi-step organic transformations, including Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions. These methods align with current trends in green chemistry, as evidenced by the rising number of searches for "sustainable synthesis of heterocycles" and "catalyst optimization in drug development." The compound's CAS No. 2170502-04-0 serves as a crucial identifier in chemical databases, facilitating patent searches and regulatory compliance checks—a frequent requirement for pharmaceutical professionals.

From a pharmacological perspective, the triazolo[4,3-a]pyridine scaffold demonstrates remarkable versatility. Computational studies suggest that the 8-bromo substitution may enhance binding affinity to certain enzyme pockets, while the 2-fluoro-6-methoxybenzyl moiety could influence selectivity profiles. These characteristics respond to the pharmaceutical industry's need for "selective kinase inhibitors with reduced off-target effects," a hot topic in precision medicine forums and drug discovery conferences.

Analytical characterization of CAS No. 2170502-04-0 typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The quality control protocols for this compound reflect the pharmaceutical industry's growing emphasis on "impurity profiling" and "polymorph screening," as evidenced by the increasing number of related publications and regulatory guidelines. These aspects are particularly relevant to researchers investigating "structure-activity relationships" in small molecule therapeutics.

The stability profile of 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine under various pH and temperature conditions has become a subject of interest, given the pharmaceutical industry's focus on "formulation optimization" and "drug delivery systems." Recent studies on similar compounds suggest potential applications in extended-release formulations, addressing a common patient compliance challenge in chronic disease management—a frequently searched topic in healthcare analytics.

In the context of intellectual property, several patents have emerged covering triazolo[4,3-a]pyridine derivatives with structural similarities to this compound. The specific substitution pattern of CAS No. 2170502-04-0 presents opportunities for novel claims in drug composition patents, particularly in combination therapies—an area experiencing exponential growth in the pharmaceutical sector. This aligns with the increasing number of searches for "combination therapy patents" and "synergistic drug effects" in patent databases.

The environmental fate and biodegradation of 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine represent another important consideration, reflecting the pharmaceutical industry's commitment to green chemistry principles. Computational models predicting "ecotoxicity of pharmaceutical intermediates" and "biodegradation pathways" have become valuable tools for molecular design, as indicated by the rising interest in these topics among environmental chemists and regulatory specialists.

From a market perspective, the demand for novel triazolo[4,3-a]pyridine derivatives continues to grow, driven by the need for innovative treatments in various therapeutic areas. The specific structural features of CAS No. 2170502-04-0 position it as a potential lead compound for further optimization, particularly in the development of "small molecule immunomodulators" and "CNS-penetrant drugs"—two areas receiving substantial investment in current pharmaceutical R&D pipelines.

In conclusion, 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine represents a compelling case study in modern medicinal chemistry. Its structural complexity, combined with the growing body of research on triazolo[4,3-a]pyridine pharmacology, makes it a molecule of significant interest to researchers addressing current challenges in drug discovery. The compound's CAS No. 2170502-04-0 serves as an important reference point for scientists navigating the expanding landscape of heterocyclic pharmaceuticals.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.